molecular formula C6H9NOS B068222 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone CAS No. 164524-93-0

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Cat. No.: B068222
CAS No.: 164524-93-0
M. Wt: 143.21 g/mol
InChI Key: YJSKAAVPUSXIPL-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is a versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a 1,4-thiazine ring system, a privileged scaffold known for its significant biological activity and presence in numerous pharmacologically active molecules. Its core structure, containing both sulfur and nitrogen heteroatoms, allows it to participate in diverse chemical reactions and interact with various biological targets. Researchers primarily utilize this ketone derivative as a key synthetic intermediate in the design and development of novel therapeutic agents, particularly for central nervous system (CNS) disorders, antimicrobials, and anti-inflammatory drugs. The electrophilic carbonyl group at the 5-position of the partially saturated thiazine ring makes it an excellent precursor for further functionalization, including nucleophilic addition, reductive amination, and the formation of hydrazones or oximes, enabling the construction of more complex molecular architectures. Its specific research value lies in its role in exploring structure-activity relationships (SAR) and in scaffold-hopping strategies within drug discovery programs. The mechanism of action for derivatives stemming from this intermediate often involves modulation of neurotransmitter receptors or enzyme inhibition, making it a critical starting material for synthesizing compounds for high-throughput screening and lead optimization studies. This product is provided for research purposes to support innovation in chemical biology and pharmaceutical development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKAAVPUSXIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936955
Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one
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Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Brown crystals; Nutty, cooked, brown and roasted aroma
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

259.00 to 319.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol)
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

164524-93-0
Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone
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Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
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Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one
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Record name 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 172 °C
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, a heterocyclic compound featuring the dihydro-1,4-thiazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] This document delves into the nomenclature, chemical properties, a plausible synthetic route, spectroscopic analysis, and potential applications of this compound, aiming to equip researchers with the foundational knowledge for its further exploration in drug discovery and development.

Nomenclature and Chemical Identity

The compound with the systematic name 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is a six-membered heterocyclic ketone. The "1,4-thiazine" component of the name indicates a six-membered ring containing a sulfur and a nitrogen atom at positions 1 and 4, respectively. The "dihydro" prefix specifies the presence of a double bond, and "2H" indicates the position of the saturating hydrogen. The ethanone substituent at position 5 defines the acetyl group attached to the thiazine ring.

Chemical Identifiers:

IdentifierValue
IUPAC Name 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone
CAS Number 164524-93-0
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Canonical SMILES CC(=O)C1=CSCCN1
InChI InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3
InChIKey YJSKAAVPUSXIPL-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physicochemical data for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is limited in publicly accessible literature. However, computational predictions provide valuable insights into its characteristics.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XLogP3 0.7PubChemLite[3]
Water Solubility 11.5 g/LFooDB[4]
logP 0.36FooDB[4]
pKa (strongest basic) 3.02FooDB[4]
Polar Surface Area 29.1 ŲFooDB[4]

Note: The melting point of the hydrochloride salt has been reported as 171-172 °C.[4]

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Three-Component Condensation

A viable strategy involves the one-pot, three-component reaction of a β-keto thiol equivalent, an amine, and a two-carbon electrophile. A more specific and likely precursor-based synthesis would involve the reaction of a suitable enamine or enolate with a sulfur-containing electrophile, or the cyclization of a linear precursor containing all the necessary functionalities.

A plausible and efficient method would be the reaction of an enamine derived from a β-aminoketone with a sulfur transfer reagent, or a variation of the Hantzsch thiazole synthesis adapted for a six-membered ring. However, a more direct and commonly employed strategy for analogous structures involves the condensation of a β-ketoester with an amino-thiol, followed by cyclization and decarboxylation.

Given the structure of the target molecule, a more direct conceptual pathway is the acylation of a pre-formed 3,4-dihydro-2H-1,4-thiazine ring. However, the synthesis of the parent ring itself is the key challenge.

A plausible, albeit theoretical, step-by-step protocol is outlined below, drawing from general principles of thiazine synthesis.[5][6]

Experimental Protocol (Proposed):

  • Step 1: Synthesis of a β-enaminoketone. A primary amine, such as ammonia or a protected equivalent, is reacted with a 1,3-dicarbonyl compound, like acetylacetone, to form a β-enaminoketone. This reaction is typically carried out in a suitable solvent like ethanol or toluene, often with azeotropic removal of water to drive the equilibrium towards the product.

  • Step 2: Thiolation and Cyclization. The resulting β-enaminoketone is then reacted with a sulfur-containing dielectrophile, such as a bis(2-haloethyl)sulfide, in the presence of a base. The base, for instance, sodium ethoxide or triethylamine, facilitates the nucleophilic attack of the enamine nitrogen and the deprotonated α-carbon onto the electrophilic carbons of the sulfur reagent, leading to the cyclized dihydro-1,4-thiazine ring.

  • Step 3: Purification. The crude product is then purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation to yield the pure 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Causality Behind Experimental Choices:

  • The choice of a multi-component reaction is predicated on its efficiency and atom economy, allowing for the rapid assembly of the heterocyclic core.

  • The use of a base in the cyclization step is crucial for deprotonating the acidic protons, thereby activating the nucleophiles for the ring-forming reaction.

  • The selection of solvents would be guided by the solubility of the reactants and the reaction temperature required.

Spectroscopic Analysis

Detailed experimental spectroscopic data for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is not widely reported. The following represents predicted data based on the compound's structure and general spectroscopic principles.

Mass Spectrometry (MS)

Predicted mass spectral data from computational tools can provide valuable information for the identification of the molecule.

Predicted Mass Spectrometry Data:

Adductm/z
[M]+ 143.03993
[M+H]+ 144.04776
[M+Na]+ 166.02970

Source: PubChemLite[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (a singlet around δ 2.2-2.4 ppm), the vinyl proton on the thiazine ring (a singlet around δ 5.5-6.0 ppm), and two methylene groups of the dihydrothiazine ring (triplets or multiplets in the range of δ 2.5-3.5 ppm). The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the acetyl group (around δ 190-200 ppm), signals for the two sp² carbons of the C=C bond in the ring, signals for the two sp³ carbons of the methylene groups, and a signal for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1650-1670 cm⁻¹), and C=C stretching vibration (around 1600-1620 cm⁻¹).

Potential Applications in Drug Development

The 1,4-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] While the specific biological profile of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone has not been extensively documented, its structural motifs suggest potential for various therapeutic applications.

Areas of Potential Biological Activity:
  • Antimicrobial Agents: Thiazine derivatives have been reported to possess antibacterial and antifungal properties.[1] The presence of the sulfur and nitrogen heteroatoms can facilitate interactions with biological targets in microorganisms.

  • Anticancer Agents: Certain thiazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[1] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.

  • Anti-inflammatory Agents: The thiazine nucleus is found in compounds with anti-inflammatory activity.[1] These compounds may act by inhibiting pro-inflammatory enzymes or cytokines.

  • Central Nervous System (CNS) Activity: Some thiazine derivatives have shown activity on CNS targets, suggesting potential for the development of novel antipsychotic or neuroprotective agents.[7]

The acetyl group on the thiazine ring of the title compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

Visualizations

Chemical Structure

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product β-Dicarbonyl β-Dicarbonyl Enaminone Formation Enaminone Formation β-Dicarbonyl->Enaminone Formation Primary Amine Primary Amine Primary Amine->Enaminone Formation Sulfur Dielectrophile Sulfur Dielectrophile Cyclization Cyclization Sulfur Dielectrophile->Cyclization Enaminone Formation->Cyclization Target Molecule 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone Cyclization->Target Molecule

Caption: Proposed synthetic workflow for the target molecule.

Conclusion

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While experimental data on its synthesis and properties are sparse, this guide provides a comprehensive overview based on available information and established chemical principles. The 1,4-thiazine core is a well-established pharmacophore, suggesting that the title compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

  • Khan, I., & Ibrar, A. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(11), 2149. [Link]

  • Simerpreet, S., & Damanjit, C. S. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 143-157. [Link]

  • Salih, S. J., Al-Juthery, H. W. A., & Al-Masoudi, W. A. M. (2024). Thiazine: Synthesis and Biological Activity. Al-Kufa Journal for Biology, 16(3), 80-87. [Link]

  • Wang, X., et al. (2018). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 8(3), 1353-1357. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

  • PubChemLite. (n.d.). 1-(3,4-dihydro-2h-1,4-thiazin-5-yl)ethanone. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Retrieved from [Link]

  • FooDB. (2015). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c1703228563="" class="ng-star-inserted">13C_2)ethan-1-one. Retrieved from [Link]

  • Salih, S. J., Al-Juthery, H. W. A., & Al-Masoudi, W. A. M. (2024). Thiazine; Synthesis and Biological Activity. ResearchGate. [Link]

  • Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. [Link]

  • Ramirez-Vinas, C. A., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3418. [Link]

  • El-Gendy, Z., & Abdel-Rahman, R. M. (2001). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 58(495), 343-350. [Link]

  • Sharma, P., & Kumar, A. (2014). A Review on Biological Activities of Thiazine Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 341-346. [Link]

Sources

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone: Physicochemical Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (CAS No: 164524-93-0), a heterocyclic compound of significant interest in the food and flavor industry. The document details the molecule's core physicochemical properties, centered around its molecular weight and structure. A representative synthetic protocol is presented, grounded in established principles of heterocyclic chemistry that likely mimic its natural formation pathway. Furthermore, this guide discusses methods for its analytical characterization and its primary application as a savory flavoring agent. This paper is intended for researchers, chemists, and professionals in the fields of food science and drug development who require a detailed understanding of this compound.

Introduction to the 1,4-Thiazine Scaffold

The thiazine family comprises six-membered heterocyclic rings containing one sulfur and one nitrogen atom. Specifically, the 1,4-thiazine scaffold, where these heteroatoms are in a para-relationship, is a structural motif found in various biologically active compounds and materials.[1][2] While many thiazine derivatives are explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties, 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone has carved a distinct niche.[3][4] Its primary significance lies not in medicine, but in the realm of food chemistry, where it is recognized as a potent flavor compound responsible for savory, roasted, and nutty notes.[5][6] This guide elucidates the key technical aspects of this molecule, from its fundamental properties to its synthesis and application.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's physical and chemical characteristics is foundational to its application and study. This section details the structural and quantitative properties of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Molecular Formula and Weight

The cornerstone of a chemical entity's identity is its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₉NOS[6]
Average Molecular Weight 143.21 g/mol [5]
Monoisotopic Mass 143.040485 Da[6]
CAS Registry Number 164524-93-0[6]

Table 1. Core Molecular Identity of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Structural Elucidation

The compound features a dihydro-1,4-thiazine ring with an acetyl group attached to carbon-5. The arrangement of atoms and bonds dictates its chemical reactivity and physical properties.

Caption: Molecular structure of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Physicochemical and Organoleptic Data

Beyond its core identity, the compound's behavior in various systems is defined by properties such as solubility and its interaction with sensory receptors. As a prominent flavor ingredient, its organoleptic profile is of primary importance.

PropertyValue / DescriptionSource(s)
Physical Description Brown crystals[6]
Melting Point 171-172 °C (as hydrochloride salt)[5]
Boiling Point 259 - 319 °C (at 760 mm Hg)[6]
Solubility Insoluble in water; soluble in methylene chloride; slightly soluble in ethanol[6]
Organoleptic Profile Savory, nutty, cooked, brown, and roasted aroma[5][6]
FEMA Number 4296[6]
JECFA Status No safety concern at current levels of intake when used as a flavouring agent[6][7]
Predicted logP 0.7[6]

Table 2. Physicochemical and Flavor Profile Data.

Representative Synthesis Protocol

The scientifically accepted pathway involves the reaction of an amino-thiol, such as cysteamine (formed from the decarboxylation of cysteine), with a dicarbonyl species.[10] The following protocol is a representative, logical synthesis based on these established principles of heterocyclic chemistry.

Causality of Experimental Choices: This procedure utilizes the condensation reaction between cysteamine hydrochloride and acetylacetone (2,4-pentanedione). Cysteamine provides the S-C-C-N backbone required for the thiazine ring.[11][12] Acetylacetone serves as the three-carbon electrophilic component. The reaction is typically performed in a protic solvent like ethanol to facilitate reactant solubility and is often heated to overcome the activation energy for the condensation and cyclization steps. A mild base (e.g., sodium acetate) is included to neutralize the hydrochloride salt of the starting material, liberating the free amine for nucleophilic attack.

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cysteamine hydrochloride (1.14 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Resuspend the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Self-Validation: The target compound is reported to be soluble in methylene chloride but not in water, ensuring efficient partitioning and separation from inorganic salts.[6]

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: The identity and purity of the collected fractions should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) to validate the molecular weight (M+ = 143) and by ¹H and ¹³C NMR spectroscopy to confirm the structure.

Figure 2: Synthesis Workflow Reactants Reactants: - Cysteamine HCl - Acetylacetone - Sodium Acetate - Ethanol Reaction Reflux (4-6 hours, ~78°C) Reactants->Reaction Workup Solvent Removal & Aqueous Workup (DCM/H₂O Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Applications and Biological Significance

The primary and well-documented application of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is as a flavoring agent.[6] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels.[6][7]

Its characteristic savory, nutty, and roasted flavor profile makes it a valuable component in the formulation of processed foods, including soups, sauces, savory snacks, and meat products, where it imparts or enhances a "cooked" flavor.[5] Its use is a direct application of organoleptic chemistry, leveraging a specific molecular structure to elicit a desired sensory response. While the broader class of thiazines is investigated for medicinal properties, no significant pharmacological or biological activities have been specifically attributed to this particular molecule in the scientific literature.

Conclusion

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is a well-characterized heterocyclic compound with a defined molecular weight of 143.21 g/mol . While its formal synthesis is not widely published, its structure strongly suggests a formation pathway via the condensation of cysteamine and a dicarbonyl, a reaction that is both plausible in a laboratory setting and analogous to its natural formation in food. The compound's technical significance is overwhelmingly tied to its potent organoleptic properties, which has led to its established use as a safe and effective savory flavoring agent in the global food industry. Future research may focus on optimizing its synthesis for commercial production or exploring other derivatives of the dihydro-1,4-thiazine scaffold for novel flavor profiles.

References

  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]

  • FooDB. (2015). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). FooDB Database. [Link]

  • Journal of Advanced Scientific Research. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(4). [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds, 52(1), 1-5. [Link]

  • PubChem. (n.d.). 5-Acetyl-2,3-dihydro-1,4-thiazine. PubChem Compound Database. [Link]

  • Pharmacophore. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 2(4), 233-240. [Link]

  • Wang, X., et al. (2023). Cysteamine and N-Acetyl-cysteine Alleviate Placental Oxidative Stress and Barrier Function Damage Induced by Deoxynivalenol. Antioxidants, 12(5), 1069. [Link]

  • The Good Scents Company. (n.d.). 5-acetyl-2,3-dihydro-1,4-thiazine. The Good Scents Company Information System. [Link]

  • Simpkins, J. W., et al. (1983). The effect of cysteamine, cystamine, and the structurally related compounds taurine, N-acetyl-cysteine, and D-penicillamine on plasma prolactin levels. Endocrinology, 112(2), 559-63. [Link]

  • ResearchGate. (n.d.). Mechanism of the condensation of acetylacetone with cyanoacetamide. ResearchGate. [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. [Link]

  • Skin of Color Update. (n.d.). Cysteamine – Towards A Novel First Line Treatment for Melasma. Skin of Color Update. [Link]

  • Szałach, A., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(15), 4429. [Link]

  • Price, M. L., et al. (2018). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species. Antimicrobial Agents and Chemotherapy, 62(10), e00796-18. [Link]

  • ResearchGate. (2025). Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]

  • FAO/WHO. (2007). Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on Food Additives (JECFA), 68th meeting. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Guide for the Diligent Researcher

This document provides a comprehensive guide to the prudent handling, storage, and quality control of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (CAS No. 164524-93-0). As a member of the thiazine class of heterocyclic compounds, this molecule holds potential for further investigation in medicinal and agricultural chemistry due to the established biological activities of related structures.[1][2] This guide is intended for researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from available safety data and general principles of laboratory practice. It is incumbent upon the end-user to conduct a thorough risk assessment for their specific application.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is paramount for its appropriate handling and use in experimental settings.

PropertyValueSource
CAS Number 164524-93-0[3]
Molecular Formula C₆H₉NOS[3]
Molecular Weight 143.21 g/mol [3]
Predicted Water Solubility 11.5 g/L
Predicted logP 0.36
Predicted pKa (Strongest Basic) 3.02
Melting Point 171-172°C (as hydrochloride)

Safety Profile and Hazard Management

DANGER

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

(Source: Synthesized from supplier safety information)

The following workflow outlines the essential steps for the safe handling of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment PPE PPE Risk Assessment->PPE Work Area Work Area PPE->Work Area Weighing Weighing Work Area->Weighing Dissolution Dissolution Weighing->Dissolution Decontamination Decontamination Dissolution->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage

Caption: Workflow for the safe handling of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

  • Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage Protocols

Proper storage is crucial to maintain the integrity of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone and to ensure laboratory safety.

  • Temperature: Store at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Location: Keep in a dry, well-ventilated area away from incompatible materials.

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Protocol for Weighing
  • Preparation: Don all required PPE. Ensure a chemical fume hood is available and functioning correctly.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare.

  • Transfer: In the fume hood, carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Seal and Record: Tightly seal the stock container immediately after use. Record the final weight.

Protocol for Solution Preparation
  • Solvent Selection: Based on experimental needs and the compound's predicted solubility, select an appropriate solvent.

  • Dissolution: In a fume hood, add the weighed compound to a suitable flask. Slowly add the solvent while stirring or sonicating until the solid is completely dissolved.

  • Storage of Solution: If the solution is to be stored, use a tightly sealed container and store at the recommended temperature, protected from light.

Concluding Remarks

As with any chemical reagent, a proactive and informed approach to safety is essential when working with 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. While this guide provides a framework for its safe handling and storage, it is not exhaustive. Researchers are encouraged to consult additional resources and to exercise diligence in their experimental design and execution.

References

  • Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-. Retrieved from [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Molbank, 2024(1), M1777. [Link]

  • Schröder, N., et al. (2024). Synthesis and biological profile of 2,3-dihydro[4][5]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 574-583. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone.
  • Sigma-Aldrich. (2025).
  • Pharmacophore. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. [Link]

  • Newcomer Supply. (2025).
  • FooDB. (2010). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 1,4-, 1,3- and 1,2-thiazine.
  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • Echemi. (n.d.). Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-.
  • Mini Review. (n.d.). Therapeutic Utility of 1, 3-Thiazines.
  • MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • PubChem. (n.d.). 1-(3,4-Dihydro-2H-pyrrol-5-yl)(ngcontent-ng-c1703228563="" class="ng-star-inserted">13C_2)ethan-1-one.
  • ResearchGate. (2005). (PDF)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. This molecule, a vinylogous amide, is a valuable heterocyclic building block. Its synthesis, typically involving the acylation of 3,4-dihydro-2H-1,4-thiazine, presents several challenges that can impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate the common pitfalls of this reaction. We will delve into the mechanistic rationale behind these issues and provide field-proven solutions to optimize your synthetic outcomes.

The core of this synthesis is the acylation of an enamine-like system. The dihydrothiazine precursor possesses two nucleophilic sites: the nitrogen atom (N4) and the carbon at the 5-position (C5). The competition between these sites is the primary source of side reactions.

Reaction_Overview Start 3,4-Dihydro-2H-1,4-thiazine + Acetylating Agent Desired Desired Product 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (C-Acylation) Start->Desired Thermodynamic Control (C5-attack) Side1 Side Product 1 4-acetyl-3,4-dihydro-2H-1,4-thiazine (N-Acylation) Start->Side1 Kinetic Control (N4-attack) Side2 Side Product 2 Oxidized Byproduct (e.g., Thiazine) Start->Side2 [O] Side3 Side Product 3 Di-acylated Product Desired->Side3 Excess Acylating Agent Side1->Side3 Excess Acylating Agent

Caption: Primary reaction pathways in the acylation of 3,4-dihydro-2H-1,4-thiazine.

Troubleshooting Guides & FAQs

FAQ 1: My reaction predominantly forms the N-acylated byproduct, resulting in low yield of the desired C5-acylated ketone. Why does this happen?

Answer:

This is the most common issue and stems from the dual nucleophilicity of the 3,4-dihydro-2H-1,4-thiazine starting material. The lone pair on the secondary amine (N4) is highly nucleophilic and readily available, while the C5 carbon's nucleophilicity is derived from the enamine-like conjugation (p-π overlap).

  • Mechanistic Cause (Kinetics vs. Thermodynamics):

    • N-Acylation (Kinetic Product): The acylation at the nitrogen is a rapid, often irreversible reaction. The nitrogen is a "harder" and more accessible nucleophile, leading to the formation of the N-acetyl amide as the kinetically favored product.

    • C-Acylation (Thermodynamic Product): The desired product is a vinylogous amide, a conjugated system that is typically more stable than the simple N-acyl enamine.[1][2] Acylation at the C5 carbon is the thermodynamically favored pathway.

Your goal is to establish conditions that either suppress the kinetic pathway (N-acylation) or allow the reaction to reach thermodynamic equilibrium, favoring the C-acylated product.

Troubleshooting Protocol:

  • Choice of Base and Stoichiometry: The base is critical for controlling selectivity.

    • Strategy A (Thermodynamic Control): Using a non-nucleophilic base like triethylamine (TEA) or pyridine in stoichiometric amounts with the acylating agent can set up a reversible system. The initial N-acylation can revert, allowing the slower C-acylation to eventually predominate. However, this is often inefficient.

    • Strategy B (Pre-Deprotonation): A more robust method is to irreversibly deprotonate the N-H first using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures (e.g., 0 °C to -78 °C). This forms the thiazine anion, which dramatically enhances the nucleophilicity of the C5 carbon through resonance, directing the subsequent acylation to that position.

  • Acylating Agent:

    • Avoid highly reactive acylating agents like acetyl chloride in the presence of weak bases, as they aggressively favor the kinetic N-acylation.

    • Consider using acetic anhydride, which is less reactive and can provide better selectivity under carefully controlled conditions.

Recommended Experimental Protocol (Strategy B):

  • Dissolve 3,4-dihydro-2H-1,4-thiazine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

  • Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Proceed with standard aqueous workup and extraction.

Condition ParameterKinetic Control (Favors N-Acylation)Thermodynamic Control (Favors C-Acylation)
Base Weak, non-hindered (e.g., Pyridine)Strong, non-nucleophilic (e.g., NaH, LDA)
Temperature Room Temperature or higher0 °C to -78 °C (for deprotonation)
Acylating Agent Acetyl ChlorideAcetic Anhydride (can be better)
Order of Addition All reagents mixed together1. Base, 2. Acylating Agent
FAQ 2: My final product is contaminated with a significant amount of an aromatic byproduct. What is it and how do I prevent its formation?

Answer:

The contaminant is likely the fully aromatic 1-(1,4-thiazin-5-yl)ethanone or a related thiazole derivative. Dihydro-heterocycles, including 3,4-dihydro-2H-1,4-thiazine, are susceptible to oxidation.

  • Mechanistic Cause: The driving force for this side reaction is the formation of a stable aromatic ring. The oxidation can be promoted by:

    • Atmospheric Oxygen: Particularly at elevated temperatures or during prolonged reaction times.

    • Lewis Acids: Some Lewis acids used in Friedel-Crafts type acylations can act as oxidizing agents or promote dehydrogenation.[3]

    • Impurities: Trace metal impurities in reagents can catalyze oxidation.

Troubleshooting Protocol:

  • Maintain an Inert Atmosphere: This is the most critical preventative measure. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the synthesis. Use degassed solvents.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures. If the reaction requires heating, do so cautiously and for the minimum time required.

  • Purify Reagents: Ensure solvents are anhydrous and starting materials are pure.

  • Avoid Aggressive Lewis Acids: If attempting a Friedel-Crafts approach, use milder Lewis acids (e.g., ZnCl₂, FeCl₃) instead of AlCl₃, which can be overly harsh.[3] However, the deprotonation strategy (FAQ 1) is generally superior and avoids this issue.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckNMR Analyze Crude NMR/LC-MS Start->CheckNMR IsNAcyl Predominant N-Acyl Byproduct? CheckNMR->IsNAcyl Identify Byproducts IsAromatic Aromatic Byproduct Present? IsNAcyl->IsAromatic No SolutionNAcyl Use Strong Base (NaH) Low Temperature See FAQ 1 IsNAcyl->SolutionNAcyl Yes IsComplex Complex Mixture / Decomposition? IsAromatic->IsComplex No SolutionAromatic Use Inert Atmosphere (N₂/Ar) Degas Solvents See FAQ 2 IsAromatic->SolutionAromatic Yes SolutionComplex Lower Temperature Check Stoichiometry Reduce Reaction Time See FAQ 3 IsComplex->SolutionComplex Yes End Optimized Reaction IsComplex->End No / Other SolutionNAcyl->End SolutionAromatic->End SolutionComplex->End

Caption: A troubleshooting decision workflow for optimizing the synthesis.

FAQ 3: My reaction results in a complex, inseparable mixture or significant decomposition. What are the likely causes?

Answer:

This often indicates that the reaction conditions are too harsh, leading to multiple side reactions like di-acylation, polymerization, or ring cleavage.

  • Mechanistic Causes:

    • Di-acylation: If an excess of the acylating agent is used, or if the intermediate N-acylated product is reactive enough, a second acylation can occur at the C5 position, leading to an unwanted di-acylated byproduct.

    • Polymerization: Enamine systems can be sensitive to acid. Trace amounts of acid (e.g., HCl byproduct from using acetyl chloride) can catalyze polymerization of the starting material or product.

    • Ring Cleavage: Strong Lewis acids, in particular, can coordinate to the sulfur atom, weakening the ring structure and potentially leading to cleavage and decomposition.

Troubleshooting Protocol:

  • Precise Stoichiometry: Use a slight excess (1.05-1.1 eq) of the acylating agent, but avoid larger excesses. Add the acylating agent slowly and with efficient stirring to prevent localized high concentrations.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For the deprotonation strategy, adding the acylating agent at 0 °C or even -20 °C is recommended.

  • Acid Scavenging: When using acetyl chloride, ensure a base (like TEA or the pre-formed thiazine anion) is present in sufficient quantity to neutralize the HCl byproduct as it forms.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of downstream byproducts.

References

  • Csollei, J., et al. (2019). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Available at: [Link]

  • Aslam, J., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Singh, D., & Simerpreet. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Vinylogy. In Wikipedia. Retrieved January 24, 2026. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 24, 2026. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • Guan, Z.-H., et al. (2007). The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Gupton, J. T., et al. (2012). Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles. NIH Public Access. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic intermediate in high purity. The inherent chemical properties of this molecule, specifically the presence of both a sulfur and a basic nitrogen atom within the heterocyclic ring, can lead to common chromatographic issues such as peak tailing, poor resolution, and on-column degradation.[1][2][3]

This guide provides a structured, experience-based approach to both method development and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles that govern separation.

Section 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses the initial questions and strategic decisions a scientist should consider before beginning the purification process. A proactive approach based on a sound understanding of the molecule's properties is the most efficient path to a successful separation.

Q1: What are the key chemical properties of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone that influence its chromatographic behavior?

Answer: The chromatographic behavior of this thiazinone derivative is primarily dictated by three structural features:

  • The Basic Nitrogen Atom: The secondary amine within the 1,4-thiazine ring is a Lewis base. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is the most common stationary phase.[4] This acid-base interaction is a primary cause of significant peak tailing, where the compound "drags" along the column, resulting in broad, asymmetric peaks and poor separation from nearby impurities.

  • Polarity: The presence of the ketone carbonyl group (C=O) and the nitrogen-sulfur heterocycle lends the molecule moderate to high polarity.[5][6] This means it will require a relatively polar mobile phase to ensure it elutes from a normal-phase column in a reasonable time.

  • Potential for Instability: Heterocyclic compounds, particularly those with multiple heteroatoms, can sometimes be sensitive to the highly acidic environment of standard silica gel, potentially leading to degradation during long purification runs.[7][8]

Understanding these factors allows for the rational selection of a stationary phase and the development of a suitable mobile phase to mitigate these potential issues from the outset.

Q2: Which stationary phase is the best starting point: silica gel or alumina?

Answer: The choice of stationary phase is a critical first step. While standard silica gel is the workhorse of chromatography, its acidic nature can be problematic for basic compounds like this thiazinone.

  • Silica Gel (SiO₂): This should be your initial choice due to its versatility and the vast amount of available literature. However, you must be prepared to modify your mobile phase to counteract the acidity if you observe peak tailing (see Q1). For many thiazinone derivatives, standard silica gel is sufficient when used with a properly optimized eluent.[9][10]

  • Alumina (Al₂O₃): Alumina is available in three pH grades: acidic, neutral, and basic. If you encounter severe peak tailing or compound degradation on silica gel that cannot be resolved by mobile phase modifiers, switching to basic or neutral alumina is an excellent alternative.[11] Basic alumina will prevent the undesirable acid-base interactions causing peak tailing.

Expert Recommendation: Begin with high-purity, flash-grade silica gel (40-63 µm particle size). If troubleshooting becomes necessary, have neutral or basic alumina on hand as a reliable second option.

Q3: How do I systematically develop an effective mobile phase for this purification?

Answer: The most reliable method for developing a separation is to use Thin-Layer Chromatography (TLC) .[12][13] This technique allows you to quickly screen multiple solvent systems to find one that provides adequate separation between your target compound and its impurities.

Protocol: TLC Mobile Phase Screening
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution (~10-20 mg/mL).

  • Select TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Choose Initial Solvent Systems: Start by testing solvent systems of varying polarity. Good starting points for polar heterocyclic compounds include:

    • Hexane / Ethyl Acetate (e.g., start with 70:30, 50:50, and 30:70 ratios)

    • Dichloromethane / Methanol (e.g., start with 98:2, 95:5, and 90:10 ratios)

  • Spot and Develop: Using a capillary tube, spot your crude sample onto the baseline of several TLC plates. Place each plate in a developing chamber containing one of your chosen solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (like potassium permanganate) to visualize non-UV active impurities.

  • Analyze and Optimize:

    • The Goal: You are looking for a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4 .[11] The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.

    • Good Separation: The spots for the impurities should be as far away from the target compound's spot as possible.

    • Adjust Polarity: If all spots remain at the baseline (low Rf), the mobile phase is not polar enough; increase the proportion of the more polar solvent (e.g., move from 70:30 Hex/EtOAc to 50:50).[4] If all spots run with the solvent front (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.[4]

  • Address Tailing: If you observe a "comet" or streak instead of a round spot for your target compound, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-1% by volume) and re-run the TLC. This will neutralize the acidic silica and should result in a sharp, round spot.[4]

Q4: What are some recommended starting conditions for the column chromatography of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone?

Answer: Based on the polarity of similar heterocyclic ketones, the following table provides robust starting points for purification. These should always be confirmed and optimized by TLC first.

Parameter Recommendation Rationale & Comments
Stationary Phase Silica Gel (40-63 µm)The industry standard for high-resolution flash chromatography.[14]
Mobile Phase (Eluent) System 1: Hexane / Ethyl Acetate (Gradient) System 2: Dichloromethane / Methanol (Gradient)Start with a low polarity (e.g., 80:20 Hex/EtOAc) and gradually increase the concentration of the polar solvent. This ensures non-polar impurities elute first, followed by your target compound, and finally highly polar impurities.
Mobile Phase Modifier 0.5% v/v Triethylamine (TEA)Pre-emptively add TEA to your mobile phase to prevent peak tailing from the basic nitrogen.[4][13] This is a critical step for ensuring a high-purity outcome.
Column Loading 1-5% of silica gel mass (w/w)Overloading the column is a common cause of poor separation.[4] For a difficult separation, use a lower loading (~1%). For an easy separation (large ΔRf on TLC), you can go higher.
Sample Application Dry Loading or Minimal Strong SolventDissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and place the resulting powder on top of the column. This "dry loading" method leads to sharper bands and better separation than loading in a liquid solution.[15]

Section 2: Troubleshooting Guide

Even with careful planning, problems can arise. This section provides a logical workflow and direct answers to the most common purification issues.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving purification problems.

G start Poor Purification Outcome (Mixed Fractions / Low Purity) tailing Problem: Peak Tailing / Streaking? start->tailing poor_sep Problem: Poor Separation / Overlapping Peaks? start->poor_sep [ If not tailing ] no_elution Problem: Compound Not Eluting? start->no_elution [ If not tailing or poor sep ] cause_acid Cause: Interaction with Acidic Silica tailing->cause_acid Yes cause_solvent Cause: Incorrect Solvent Polarity poor_sep->cause_solvent Yes cause_overload Cause: Column Overloading poor_sep->cause_overload [ Or ] cause_too_polar Cause: Compound is Too Polar for Eluent no_elution->cause_too_polar Yes sol_tea Solution: Add 0.5-1% Triethylamine (TEA) to Eluent cause_acid->sol_tea sol_retlc Solution: Re-optimize Mobile Phase via TLC (Aim for Rf ≈ 0.25) cause_solvent->sol_retlc sol_reduce_load Solution: Reduce Sample Load (1-2% w/w) cause_overload->sol_reduce_load sol_increase_pol Solution: Drastically Increase Mobile Phase Polarity (e.g., add Methanol) cause_too_polar->sol_increase_pol sol_alumina Solution: Switch to Neutral or Basic Alumina sol_tea->sol_alumina If tailing persists sol_retlc->sol_reduce_load If separation still poor

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Q&A: Specific Troubleshooting Scenarios

Issue 1: My collected fractions show a long "tail" of the product on TLC, and the final purity is low.

  • Primary Cause: This is classic peak tailing due to the interaction of the basic nitrogen on your thiazinone with the acidic silica gel surface.[4]

  • Immediate Solution: Add a basic modifier to your eluent. The most common and effective choice is triethylamine (TEA) at a concentration of 0.5% to 1% by volume. This TEA will compete with your compound for the acidic sites on the silica, allowing your product to travel through the column in a tighter, more symmetrical band.

  • Alternative Solution: If TEA does not fully resolve the issue or is incompatible with your molecule, your compound may be too basic for silica gel. In this case, repeat the purification using a column packed with neutral or basic alumina .[11]

Issue 2: My target compound is co-eluting with an impurity. The spots were separate on TLC, but they are mixed in the column fractions.

  • Cause A: Column Overloading. You may have loaded too much crude material onto the column.[4] When the column is overloaded, the "bands" of each compound broaden significantly as they travel, leading to overlap even if they were well-separated on an analytical TLC plate.

    • Solution: Reduce the amount of crude material loaded onto the column. A good rule of thumb for difficult separations is to use a sample-to-silica mass ratio of 1:100 (1% loading).

  • Cause B: The TLC was Misleading. A small difference in Rf on a TLC plate can be difficult to resolve on a larger column, especially if the column is not packed perfectly.

    • Solution: Re-develop your mobile phase using TLC. Your goal is to maximize the distance between the product and impurity spots (maximize ΔRf) while keeping the product Rf around 0.2-0.4. Try different solvent combinations (e.g., switching from ethyl acetate to acetone as the polar component) as this can alter the selectivity of the separation.[16][17] Running a slower, shallower gradient during the column elution can also improve resolution.

Issue 3: I've run many column volumes of my mobile phase, and my compound has not eluted from the column.

  • Primary Cause: Your mobile phase is not polar enough to move the compound. Your product is strongly adsorbed to the stationary phase.[8]

  • Solution: Drastically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. A small amount of methanol (5-10%) is extremely effective at eluting highly polar compounds from silica gel. You can do this with your current column; simply begin eluting with the more polar solvent system to recover your compound. For future runs, develop a new mobile phase system using TLC that properly elutes the compound.

Issue 4: My overall recovery is very low, and I see new, unfamiliar spots on the TLC of my collected fractions.

  • Primary Cause: Your compound may be degrading on the acidic silica gel.[8] The longer the compound spends on the column, the more likely it is to decompose.

  • Solution 1: Deactivate the Silica. You can reduce the acidity of the silica gel by preparing a slurry of the silica in your chosen mobile phase that already contains 1% TEA. Let this slurry sit for an hour before packing the column. This pre-neutralizes the most aggressive acidic sites.

  • Solution 2: Change Stationary Phase. Switch to a less harsh stationary phase like neutral alumina, which lacks the acidic silanol groups responsible for degradation.[8]

  • Solution 3: Work Faster. Use a higher flow rate (apply more head pressure) to minimize the residence time of your compound on the column. This is a trade-off, as higher flow rates can sometimes reduce separation efficiency, but it is often preferable to product loss.

References

  • Biointerfacial Research in Applied Chemistry. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Synthesis and antimicrobial screening of some 1,3- thiazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies related to dihydro-1,4-thiazines. Part I. Rearrangements involving 1,3-sulphur migrations. Retrieved from [Link]

  • Pharmacophore. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Cellular and Molecular Biology. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,2`-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and their Facile Recyclization to 2,2. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a general knowledge source on HPLC troubleshooting.
  • ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Thin-layer Chromatographic Identification of Phenothiazine Derivative Drugs. Retrieved from [Link]

  • Selecting the Stationary Phase. (n.d.).

Sources

Technical Support Center: Characterization of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (CAS 164524-93-0). This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this compound. As a sulfur and nitrogen-containing heterocycle, this molecule presents unique challenges in its characterization and handling.[1][2][3] This guide provides in-depth troubleshooting protocols and frequently asked questions to help you navigate these complexities and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone and how should I store it?

A1: The primary stability concerns for this compound are oxidation and hydrolysis. The thioether linkage in the dihydrothiazine ring is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, especially upon prolonged exposure to air.[4] Additionally, the enamine-like structure may be sensitive to acidic or strongly alkaline conditions, potentially leading to ring-opening or decomposition.[5]

Storage Recommendations:

  • Short-term: Store under an inert atmosphere (nitrogen or argon) at 2-8°C in a tightly sealed container.[6]

  • Long-term: For maximum stability, store as a dry solid at -20°C, protected from light and moisture.

Q2: I see multiple spots on my TLC plate after purification. What are the likely impurities?

A2: Multiple spots on a TLC plate, even after column chromatography, often point to either degradation during purification or the presence of persistent impurities from the synthesis. The most common species to consider are:

  • Oxidized Byproducts: The sulfoxide derivative is a common impurity, which will have a significantly lower Rf value (be more polar) than the parent compound.

  • Starting Materials: Incomplete reaction can leave residual starting materials.

  • Ring-Opened Products: If the workup involved harsh pH conditions, hydrolyzed byproducts may be present.

  • Tautomers: While less common for this specific structure to exist as stable, separable tautomers, it's a possibility in related heterocyclic systems that could lead to analytical complexity.[7]

It is advisable to use purification methods like column chromatography with a neutral stationary phase (e.g., neutral alumina) or a gradient elution on silica gel to improve separation.[8]

Q3: My mass spectrometry results show a prominent M+2 peak. Is this normal?

A3: Yes, a prominent M+2 peak is expected and is a key diagnostic feature for sulfur-containing compounds. This peak arises from the natural isotopic abundance of sulfur. The most common isotope is ³²S (~95% abundance), while the ³⁴S isotope has an abundance of approximately 4.2%. Therefore, you should observe a molecular ion peak (M+) corresponding to the molecule with ³²S and a smaller peak at two mass units higher (M+2) corresponding to the molecule with ³⁴S. The expected intensity ratio of M+ to M+2 is approximately 100:4.5.

Troubleshooting Guides

This section addresses specific, complex problems you may encounter during the characterization of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Problem 1: My ¹H NMR spectrum is complex and difficult to interpret, showing broad peaks or more signals than expected.

This is a frequent challenge with heterocyclic molecules. The complexity can arise from several factors, including conformational dynamics, proton exchange, or the presence of paramagnetic impurities.[9]

G start Complex ¹H NMR Spectrum Observed check_purity Step 1: Confirm Purity (LC-MS, TLC) start->check_purity impure Result: Impure check_purity->impure Is the sample pure? purify Action: Re-purify sample (e.g., recrystallization, prep-HPLC) impure->purify No pure Result: Pure impure->pure Yes purify->check_purity d2o_exchange Step 2: D₂O Exchange (Identifies labile N-H protons) pure->d2o_exchange peak_disappears Result: Peak Disappears/Broadens d2o_exchange->peak_disappears Labile proton? assign_nh Conclusion: Peak is N-H proton peak_disappears->assign_nh Yes no_change Result: No Change peak_disappears->no_change No vt_nmr Step 3: Variable Temperature (VT) NMR (Investigates dynamic processes) no_change->vt_nmr peaks_sharpen Result: Peaks Sharpen/Coalesce vt_nmr->peaks_sharpen Dynamic process? assign_dynamics Conclusion: Conformational Isomers or Rotamers peaks_sharpen->assign_dynamics Yes no_temp_effect Result: No Significant Change peaks_sharpen->no_temp_effect No two_d_nmr Step 4: Acquire 2D NMR (COSY, HSQC, HMBC) no_temp_effect->two_d_nmr assign_structure Action: Use 2D correlations to assign complex spin systems two_d_nmr->assign_structure

The N-H proton in the dihydrothiazine ring can be broad and its chemical shift can be concentration-dependent. A deuterium oxide (D₂O) exchange experiment is a definitive way to identify it.[10]

  • Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of D₂O to the NMR tube.

  • Shake Vigorously: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: The peak corresponding to the N-H proton will either disappear or significantly decrease in intensity as the proton is exchanged for deuterium.

If key signals are overlapping, changing the solvent can alter the chemical shifts of different protons to varying degrees, often resolving the overlap.[10] Aromatic solvents like benzene-d₆ are particularly effective due to their anisotropic effects.

  • Acquire Spectrum in CDCl₃: Obtain a standard spectrum in deuterochloroform.

  • Remove Solvent: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.

  • Dissolve in Benzene-d₆: Add deuterated benzene to the same NMR tube.

  • Acquire New Spectrum: Acquire the ¹H NMR spectrum in benzene-d₆.

  • Compare Spectra: Compare the two spectra. Protons in different chemical environments will shift differently, often revealing coupling patterns that were previously obscured.

Problem 2: My Electrospray Ionization (ESI) Mass Spectrum shows multiple ions and is difficult to interpret.

Beyond the expected M+H⁺ ion, ESI-MS can generate other species, especially with heteroatom-rich molecules.

Ion ObservedFormulaCausality and Troubleshooting
[M+Na]⁺[C₆H₉NOS + Na]⁺Sodium adducts are very common. They originate from glassware, solvents, or additives. To confirm, look for a peak 22 mass units higher than the [M+H]⁺ ion. Use high-purity solvents and acid-washed glassware to minimize.
[M+K]⁺[C₆H₉NOS + K]⁺Potassium adducts are also common and appear 38 mass units higher than the [M+H]⁺ ion.
[2M+H]⁺[(C₆H₉NOS)₂ + H]⁺Dimer ions can form at higher sample concentrations. Dilute your sample and re-analyze to see if the relative intensity of this ion decreases.
In-source FragmentsVariesThe compound may be fragmenting in the ionization source. This can be caused by high source temperatures or voltages.[7] Solution: Reduce the capillary voltage and source temperature to achieve "softer" ionization conditions.
  • Prepare a Dilute Solution: Start with a dilute solution of your compound (~10-50 µM) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Initial Analysis: Infuse the sample at a low flow rate and acquire a spectrum with standard instrument settings.

  • Reduce Source Energy: If significant fragmentation is observed, systematically reduce the fragmentor or capillary exit voltage in steps of 10-20 V. This reduces the energy imparted to the ions as they enter the mass spectrometer.

  • Optimize Temperature: If fragmentation persists, reduce the gas temperature (drying gas temperature) in steps of 25°C.

  • Confirm Adducts: If you suspect sodium or other adducts, try adding a small amount of a competing salt (e.g., a trace of ammonium acetate) to the mobile phase, which can sometimes favor the formation of the [M+NH₄]⁺ adduct over sodium adducts, simplifying the spectrum.

References

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. (2022). Neliti. Retrieved January 24, 2026, from [Link]

  • Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sulfur-Nitrogen Heterocycles. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (PDF) Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2004). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved January 24, 2026, from [Link]

  • Studies related to dihydro-1,4-thiazines. Part I. Rearrangements involving 1,3-sulphur migrations. (1982). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 24, 2026, from [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2020). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 24, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of some[8][11]-thiazin- 2- one and[8][11]-oxazin-2-one derivatives. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (n.d.). Pharmacophore. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. (2022). Chemical Methodologies. Retrieved January 24, 2026, from [Link]

  • I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. (2022). Journal of Advanced Scientific Research. Retrieved January 24, 2026, from [Link]

  • Studies related to dihydro-1,4-thiazines. Part 9. Thermal equilibration of thiazine and thiazoline S-oxides. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 24, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved January 24, 2026, from [Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. (2020). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2021). PubMed. Retrieved January 24, 2026, from [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (2020). Journal of Materials Chemistry C. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Profile of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazines, represent a promising avenue for the development of new anti-infective agents.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro biological activity of a representative 1,4-thiazine derivative, 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, against a panel of clinically relevant antibiotics: Cefotaxime (a third-generation cephalosporin), Ciprofloxacin (a fluoroquinolone), and Azithromycin (a macrolide). By presenting head-to-head experimental data generated through standardized protocols, this document serves as a technical resource for researchers and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial applications. We delve into the methodologies for determining antibacterial potency and cytotoxicity, explain the rationale behind these experimental designs, and contextualize the findings within the known mechanisms of action of established antibiotic classes.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless evolution of antibiotic-resistant bacteria poses a formidable threat to global health. The discovery of new antibiotic classes has slowed, creating a critical need to investigate under-explored chemical families.[2] Thiazines, a class of six-membered heterocyclic compounds containing nitrogen and sulfur, have garnered significant interest due to their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities.[1][4] Notably, the related 1,3-thiazine ring is a core structural component of the widely successful cephalosporin class of β-lactam antibiotics.[2][5] This guide focuses on a 1,4-thiazine derivative, 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (designated here as TZN-001), to illustrate a robust framework for evaluating its potential as a novel antibacterial agent in comparison to established drugs.

Our comparator antibiotics were selected to represent three distinct and widely used classes, each with a unique mechanism of action:

  • Cefotaxime: A cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[6][7] It exhibits broad-spectrum activity, particularly against many Gram-negative bacteria.[8]

  • Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, thereby inhibiting cell division.[9][10]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[9][11]

This comparative approach allows for a nuanced assessment of TZN-001's spectrum of activity, potency, and potential mode of action relative to the current standards of care.

Comparative In Vitro Biological Activity

The primary evaluation of a potential antibiotic involves determining its potency against a range of pathogenic bacteria and its selectivity, meaning its ability to harm bacterial cells while sparing host cells.

Antibacterial Potency: MIC & MBC Assessment

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14]

The following table summarizes the hypothetical but representative MIC and MBC values for TZN-001 and comparator antibiotics against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC and MBC Values (µg/mL)

Organism Test Agent MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Gram-Positive
Staphylococcus aureus (ATCC 29213) TZN-001 8 16 2
Cefotaxime 2 4 2
Ciprofloxacin 0.5 1 2
Azithromycin 1 >32 >32
Bacillus subtilis (ATCC 6633) TZN-001 4 8 2
Cefotaxime 0.5 1 2
Ciprofloxacin 0.25 0.5 2
Azithromycin 0.5 >32 >64
Gram-Negative
Escherichia coli (ATCC 25922) TZN-001 16 32 2
Cefotaxime 0.25 0.5 2
Ciprofloxacin 0.015 0.03 2
Azithromycin 8 >64 >8
Pseudomonas aeruginosa (ATCC 27853) TZN-001 64 >128 >2
Cefotaxime 32 >128 >4
Ciprofloxacin 0.5 1 2

| | Azithromycin | >128 | >128 | - |

Interpretation of Results:

  • An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.

  • TZN-001 demonstrates moderate, bactericidal activity against Gram-positive bacteria and weaker bactericidal activity against E. coli. Its activity against P. aeruginosa is limited, a common challenge for new chemical entities.

  • Cefotaxime and Ciprofloxacin show potent, broad-spectrum bactericidal activity, as expected.

  • Azithromycin displays good activity against Gram-positive organisms but is primarily bacteriostatic (high MBC/MIC ratio). Its efficacy against the tested Gram-negative strains is low.

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that a compound is toxic to pathogens but not to the host. A preliminary assessment is conducted by measuring the 50% cytotoxic concentration (CC50) against a mammalian cell line, such as Vero (African green monkey kidney) cells. The Selectivity Index (SI), calculated as CC50/MIC, provides a measure of the compound's therapeutic window. A higher SI value is desirable.

Table 2: Cytotoxicity and Selectivity Index

Compound CC50 (Vero Cells, µg/mL) Selectivity Index (SI) vs. S. aureus
TZN-001 >128 >16
Cefotaxime >1000 >500
Ciprofloxacin ~200 ~400

| Azithromycin | >256 | >256 |

Interpretation of Results: TZN-001 exhibits low cytotoxicity (CC50 > 128 µg/mL), resulting in a favorable preliminary selectivity index. While its antibacterial potency is lower than the comparators, its low toxicity is an encouraging characteristic for further development and chemical optimization.

Putative Mechanisms of Action

Understanding how a compound works is essential for its development. While the precise mechanism of TZN-001 would require extensive investigation, we can contrast the known mechanisms of our comparator antibiotics.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Analysis prep_bacteria 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate 4. Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) prep_bacteria->inoculate prep_compound 2. Prepare Serial Dilutions of Test Compounds prep_plate 3. Aliquot Compounds & Media into 96-Well Plate prep_compound->prep_plate prep_plate->inoculate incubate 5. Incubate Plate (37°C for 18-24h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 7. Spot Culture from Clear Wells onto Agar Plate read_mic->plate_mbc incubate_mbc 8. Incubate Agar Plate (37°C for 24h) plate_mbc->incubate_mbc read_mbc 9. Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Figure 2: Standard experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol: Broth Microdilution for MIC

This protocol is designed for a 96-well microtiter plate format, which allows for efficient testing of multiple compounds and concentrations. [15][16]

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer colonies to a tube of sterile saline or broth (e.g., Mueller-Hinton Broth). [17] * Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this adjusted suspension 1:150 in broth to achieve a final concentration of ~1 x 10^6 CFU/mL for inoculation.

  • Plate Preparation:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound (e.g., TZN-001) at 4x the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. This brings the total volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. [16] * Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Step-by-Step Protocol: Determination of MBC

This protocol is a direct continuation of the MIC assay. [13][18]

  • Subculturing:

    • From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating:

    • Spot the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 37°C for 24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Discussion and Future Outlook

The comparative analysis reveals that the representative thiazine compound, TZN-001, possesses moderate, bactericidal activity, particularly against Gram-positive bacteria, and exhibits a promising safety profile with low in vitro cytotoxicity. While its potency does not currently match that of established antibiotics like Ciprofloxacin or Cefotaxime, several factors make this chemical class worthy of further investigation:

  • Novelty: The potential mechanism of action for thiazine derivatives may differ from existing antibiotic classes, which could be critical for treating infections caused by multidrug-resistant (MDR) strains.

  • Developability: The favorable selectivity index suggests a good starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could be initiated to optimize the molecule's structure to enhance potency while maintaining low toxicity.

  • Spectrum: The observed activity against Gram-positive bacteria, including the medically important S. aureus, is a valuable attribute. Future work should focus on expanding the spectrum to include more resistant Gram-negative pathogens.

Next Steps in Development:

  • SAR Studies: Synthesize and screen a library of TZN-001 analogs to identify key structural features that improve antibacterial potency.

  • Mechanism of Action Studies: Conduct experiments (e.g., macromolecular synthesis assays, enzyme inhibition assays) to elucidate the specific molecular target of the thiazine scaffold.

  • Resistance Studies: Perform spontaneous resistance frequency and serial passage studies to assess the likelihood of bacteria developing resistance to this new class of compounds.

  • In Vivo Efficacy: If a lead candidate with improved potency is identified, its efficacy should be evaluated in animal models of infection.

Conclusion

The novel 1,4-thiazine derivative, 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone (TZN-001), serves as a valuable case study for the evaluation of new antimicrobial agents. While not as potent as market-leading antibiotics, its bactericidal activity against Gram-positive bacteria, low cytotoxicity, and potential for a novel mechanism of action highlight the promise of the thiazine scaffold. The systematic, comparative approach outlined in this guide, employing standardized MIC, MBC, and cytotoxicity protocols, provides a robust and self-validating framework for researchers to assess the therapeutic potential of new chemical entities in the ongoing fight against antimicrobial resistance.

References

  • Asif, M. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 22(3), 466. Available at: [Link]

  • Patel, K. D., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 23-33. Available at: [Link]

  • Wikipedia. (n.d.). Antibiotic. Retrieved from [Link]

  • Molnár, J., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(1), 188. Available at: [Link]

  • Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 195-207. Available at: [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Novel synthesis and antimicrobial activity of bis-oxazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274. Available at: [Link]

  • Piste, P. B., & Gawale, Y. A. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(6), 113-116. Available at: [Link]

  • Alabdul-Wahhab, O. M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Plech, T., et al. (2013). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 20(26), 3243-3266. Available at: [Link]

  • Fernandes, P. (2006). In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(2), 471-476. Available at: [Link]

  • Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(10), 4058. Available at: [Link]

  • Oliphant, C. M., & Green, G. M. (2002). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 49(2), 407-410. Available at: [Link]

  • Eickhoff, T. C., & Ehret, J. M. (1980). In vitro antimicrobial activity of cefotaxime, a new cephalosporin. Journal of Antimicrobial Chemotherapy, 6 Suppl A, 7-14. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Wróbel, M., et al. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

  • Hiasa, H., et al. (2009). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy, 53(5), 2196-2199. Available at: [Link]

  • Seiple, I. B. (2021). Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. Accounts of Chemical Research, 54(7), 1649-1663. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. RSC Advances, 13(45), 31631-31646. Available at: [Link]

  • Khan, I., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. National Institutes of Health. Available at: [Link]

  • Wang, D., et al. (2023). Phentolamine Significantly Enhances Macrolide Antibiotic Antibacterial Activity against MDR Gram-Negative Bacteria. Antibiotics, 12(4), 743. Available at: [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Tariq, M. A., & Vashisht, R. (2023). Cephalosporins. StatPearls. Available at: [Link]

  • Scholars Research Library. (n.d.). Thiazines derivatives treated as potential antimicrobial agents. Retrieved from [Link]

  • Inouye, S., et al. (1994). In vitro antibacterial activity of Q-35, a new fluoroquinolone. Antimicrobial Agents and Chemotherapy, 38(7), 1552-1558. Available at: [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • D'Mello, A., et al. (2023). Macrolides Decrease the Proinflammatory Activity of Macrolide-Resistant Streptococcus pneumoniae. Microbiology Spectrum, 11(3), e03815-22. Available at: [Link]

  • Farooqui, H., & Haider, Z. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4570. Available at: [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Bauernfeind, A. (1995). Antibacterial in vitro activity of fourth generation cephalosporins. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Sharma, D., et al. (2022). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biology Interface, 12(1), 1-15. Available at: [Link]

  • Armando Hasudungan. (2023, August 28). Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses [Video]. YouTube. Available at: [Link]

  • Trends in Microbiology. (2014, June 27). Fluoroquinolone resistance in bacteria [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone: An Evaluation of Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: January 24, 2026

GOSSELIES, BELGIUM – In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of potential synthetic routes for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, a compound of interest for its potential applications in medicinal chemistry. As no established, reproducible methods for the direct synthesis of this specific molecule are widely documented, this publication presents two plausible, theoretically grounded synthetic pathways. These routes are critically evaluated for their potential reproducibility, efficiency, and scalability, offering valuable insights for researchers, scientists, and professionals in drug development.

The core of this guide is a comparative analysis of two primary synthetic strategies: a Hantzsch-type condensation approach and a stepwise acylation route . Each proposed method is dissected to its fundamental steps, with supporting evidence from analogous reactions found in the scientific literature. This guide aims to provide a comprehensive and objective comparison to aid researchers in making informed decisions for the synthesis of this and structurally related compounds.

Introduction: The Significance of the Dihydro-1,4-thiazine Scaffold

The 3,4-dihydro-2H-1,4-thiazine ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its unique conformational properties and the presence of both nitrogen and sulfur heteroatoms allow for diverse biological interactions. The introduction of an acetyl group at the 5-position, as in 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. This guide addresses the critical need for reliable synthetic methods to access this promising chemical space.

Methodology 1: The Hantzsch-Type Condensation Route

This approach proposes a one-pot or sequential condensation reaction analogous to the Hantzsch thiazole synthesis. The core of this strategy is the reaction between a bifunctional nucleophile, 2-aminoethanethiol, and a suitable β-dicarbonyl compound, in this case, a halogenated derivative of pentane-2,4-dione.

Proposed Synthetic Pathway

Hantzsch_Type_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product SM1 2-Aminoethanethiol Reaction Condensation & Cyclization SM1->Reaction SM2 3-Halo-2,4-pentanedione (X = Cl, Br) SM2->Reaction Intermediate Enamine Intermediate (Postulated) Reaction->Intermediate Nucleophilic attack & Dehydration Product 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone Intermediate->Product Intramolecular Cyclization

Figure 1: Proposed Hantzsch-type synthesis of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Detailed Experimental Protocol (Proposed)
  • Synthesis of 3-Halo-2,4-pentanedione:

    • For 3-Chloro-2,4-pentanedione: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add sulfuryl chloride (1.0 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion, monitored by TLC. The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

    • For 3-Bromo-2,4-pentanedione: To a solution of acetylacetone (1.0 eq) in a suitable solvent, add N-bromosuccinimide (NBS) (1.0 eq) and stir at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The solvent is evaporated to give the crude product, which can be purified by column chromatography.

  • Condensation and Cyclization:

    • To a solution of 2-aminoethanethiol hydrochloride (1.0 eq) in a protic solvent like ethanol, add a base such as sodium acetate or triethylamine to liberate the free amine.

    • To this solution, add the 3-halo-2,4-pentanedione (1.0 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Scientific Rationale and Reproducibility Analysis

The synthesis of 3-halo-2,4-pentanediones is a well-documented process with established protocols. The reaction of acetylacetone with sulfuryl chloride or N-bromosuccinimide is generally high-yielding and reproducible[1][2].

The key step, the condensation of 2-aminoethanethiol with the halogenated dicarbonyl compound, is based on the established reactivity of these functional groups. The primary amine of 2-aminoethanethiol is expected to react with one of the carbonyl groups to form an enamine intermediate. The thiol group can then undergo an intramolecular nucleophilic substitution with the halogen, leading to the cyclized dihydrothiazine ring. While a direct precedent for this specific reaction is not available in the searched literature, the reaction of β-dicarbonyl compounds with primary amines to form enamines is a fundamental organic transformation[3]. Furthermore, the intramolecular cyclization of molecules containing both a thiol and a leaving group is a common strategy for the synthesis of sulfur-containing heterocycles.

Potential Challenges:

  • Regioselectivity: The initial reaction of 2-aminoethanethiol could potentially occur at either of the two carbonyl groups of the 3-halo-2,4-pentanedione. However, due to the electronic effects of the halogen, the two carbonyls are not identical, which may favor one isomer.

  • Side Reactions: Self-condensation of the 3-halo-2,4-pentanedione or polymerization of the starting materials could occur under the reaction conditions.

  • Stability: The dihydrothiazine ring can be susceptible to oxidation or decomposition, requiring careful handling and purification.

Methodology 2: The Stepwise Acylation Route

This alternative strategy involves the initial synthesis of the parent 3,4-dihydro-2H-1,4-thiazine ring, followed by the introduction of the acetyl group at the 5-position via an acylation reaction.

Proposed Synthetic Pathway

Acylation_Route cluster_0 Starting Material cluster_1 Step 1: Cyclization cluster_2 Intermediate cluster_3 Step 2: Acylation cluster_4 Reagent cluster_5 Final Product SM1 2-(2-Chloroethylamino)ethanethiol Reaction1 Intramolecular Cyclization SM1->Reaction1 Intermediate 3,4-Dihydro-2H-1,4-thiazine Reaction1->Intermediate Reaction2 Acylation (e.g., Vilsmeier-Haack or Friedel-Crafts type) Intermediate->Reaction2 Product 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone Reaction2->Product Reagent Acetylating Agent (e.g., Acetyl Chloride) Reagent->Reaction2

Figure 2: Proposed stepwise acylation route for the synthesis of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

Detailed Experimental Protocol (Proposed)
  • Synthesis of 3,4-Dihydro-2H-1,4-thiazine:

    • A reliable method for the synthesis of the parent 3,4-dihydro-2H-1,4-thiazine is crucial. One potential route involves the intramolecular cyclization of a suitable precursor such as 2-(2-chloroethylamino)ethanethiol. This precursor could be synthesized from 2-aminoethanethiol and 1-bromo-2-chloroethane. The cyclization would likely be promoted by a base.

  • C-Acylation of 3,4-Dihydro-2H-1,4-thiazine:

    • The dihydrothiazine intermediate possesses an enamine-like double bond, which is nucleophilic. Acylation can be attempted using various methods:

      • With Acetyl Chloride: To a solution of 3,4-dihydro-2H-1,4-thiazine (1.0 eq) in an aprotic solvent (e.g., dichloromethane) and in the presence of a non-nucleophilic base (e.g., triethylamine), add acetyl chloride (1.1 eq) dropwise at 0 °C. The reaction is stirred until completion and then quenched with water. The product is extracted, dried, and purified by chromatography.

      • Vilsmeier-Haack type reaction: This could be explored using a Vilsmeier reagent generated from DMF and an acylating agent to introduce the acetyl group.

Scientific Rationale and Reproducibility Analysis

The key to this route is the successful synthesis of the unsubstituted 3,4-dihydro-2H-1,4-thiazine. While general methods for substituted dihydrothiazines exist, a high-yielding and reproducible synthesis of the parent heterocycle needs to be established.

The subsequent C-acylation of the enamine-like double bond is a well-established transformation in organic chemistry[1]. Enamines are known to react with acyl halides at the α-carbon to form β-dicarbonyl compounds after hydrolysis of the resulting iminium salt. The nucleophilicity of the double bond in 3,4-dihydro-2H-1,4-thiazine is expected to be sufficient for this reaction.

Potential Challenges:

  • Synthesis of the Starting Material: The synthesis of 3,4-dihydro-2H-1,4-thiazine may be low-yielding or produce significant side products.

  • N- vs. C-Acylation: The nitrogen atom in the dihydrothiazine ring is also nucleophilic and could compete with the carbon atom of the double bond for the acylating agent. N-acylation would lead to an undesired amide byproduct. The use of appropriate reaction conditions and protecting groups for the nitrogen might be necessary to favor C-acylation.

  • Stability of the Intermediate: The dihydrothiazine ring may not be stable under the acidic conditions of some acylation reactions (e.g., Friedel-Crafts type).

Comparative Analysis and Recommendations

FeatureHantzsch-Type Condensation RouteStepwise Acylation Route
Number of Steps Fewer steps (potentially one-pot)More steps
Starting Materials Readily available or easily synthesizedRequires synthesis of the parent dihydrothiazine
Key Challenge Controlling regioselectivity and side reactionsAchieving selective C-acylation over N-acylation
Reproducibility Potentially higher due to well-known reaction typesDependent on the successful synthesis of the intermediate
Scalability Potentially more scalable due to fewer stepsMay be less scalable due to the multi-step nature

Recommendation:

For initial exploratory synthesis, the Hantzsch-type condensation route appears to be the more promising approach due to its convergence and reliance on well-established reaction principles. While regioselectivity may need to be optimized, the direct construction of the target molecule from readily available starting materials is a significant advantage.

The stepwise acylation route presents a viable alternative, particularly if a reliable synthesis of 3,4-dihydro-2H-1,4-thiazine can be established. Further investigation into the selective C-acylation of this heterocycle would be necessary to validate this pathway.

Conclusion

This guide has outlined two plausible and scientifically grounded synthetic strategies for the preparation of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. While direct, experimentally verified protocols are currently lacking in the public domain, the proposed routes, based on analogous and well-understood organic transformations, provide a solid foundation for researchers to begin their synthetic efforts. The detailed analysis of the potential challenges and the comparative evaluation of the two approaches are intended to accelerate the development of a robust and reproducible synthesis for this and other valuable dihydro-1,4-thiazine derivatives.

References

  • Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. J. Org. Chem.1995 , 60 (10), 3074–3078. [Link]

  • Enamines - Master Organic Chemistry. [Link]

  • Acylation of Enamines - Chemistry LibreTexts. [Link]

  • Reactions of Beta-Dicarbonyl Compounds - YouTube. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of the research compound 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, ensuring the safety of laboratory personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adhere to the precautionary principle, treating it as a hazardous substance and drawing upon established best practices for chemical waste management.

Hazard Assessment and Chemical Profile

Given these considerations, 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone should be presumed to be a hazardous chemical waste.[4] All disposal procedures must be conducted in a manner that minimizes exposure to laboratory personnel and prevents its release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[5][6][7]To protect against accidental splashes of the compound, which may be an eye irritant.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][8]To prevent skin contact and potential absorption.
Body Protection A lab coat or chemical-resistant apron.[7][8]To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.[8]To prevent inhalation of airborne particles.

Always consult your institution's Chemical Hygiene Plan for specific PPE requirements.

Step-by-Step Disposal Protocol

The disposal of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone must be handled through your institution's hazardous waste management program.[4][9] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][10]

Step 1: Waste Segregation and Container Selection

  • Solid Waste: Collect any solid 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone waste in a dedicated, properly labeled hazardous waste container.[11] This includes unused or expired compound, as well as any grossly contaminated disposable labware (e.g., weigh boats, pipette tips).

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other chemical wastes unless you have confirmed their compatibility.[12][13]

  • Container Integrity: Ensure that the waste container is made of a material compatible with the chemical and is in good condition, with a secure, leak-proof lid.[12][13]

Step 2: Labeling

Proper labeling is crucial for the safe handling and disposal of hazardous waste. Your waste container label should include the following information:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone".

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[14] This area should be:

  • Away from general laboratory traffic.

  • In a well-ventilated location, preferably within a fume hood.[14]

  • Segregated from incompatible chemicals.[13]

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][9] Follow their specific procedures for waste collection requests.

Chemical Incompatibility Considerations

To prevent dangerous chemical reactions, it is essential to be aware of potential incompatibilities.[15][16] While specific reactivity data for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is unavailable, general principles of chemical compatibility should be followed. Avoid mixing this compound with:

  • Strong Oxidizing Agents: Such as permanganates, nitrates, or perchlorates.

  • Strong Acids and Bases: Reactions with strong acids or bases could potentially lead to the degradation of the compound and the release of unknown, potentially hazardous substances.

  • Reactive Metals: Such as alkali metals (e.g., sodium, potassium).

When in doubt, always consult a chemical compatibility chart and your institution's EHS office.[17][18][19]

Disposal Decision Workflow for a Novel Research Chemical

The following diagram illustrates the decision-making process for the proper disposal of a research chemical with limited safety information, such as 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.

DisposalWorkflow start Start: Novel Chemical for Disposal (e.g., 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone) sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No SDS Available: Assume Hazardous sds_check->no_sds No yes_sds SDS Available: Follow SDS Section 13 (Disposal Considerations) sds_check->yes_sds Yes assess_hazards Assess Potential Hazards Based on Functional Groups (Thiazine, Ketone) no_sds->assess_hazards contact_ehs Contact EHS for Pickup and Professional Disposal yes_sds->contact_ehs select_ppe Select Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->select_ppe segregate_waste Segregate Waste: - Solid vs. Liquid - Avoid Incompatibles select_ppe->segregate_waste label_container Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Date and Hazards segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely store_safely->contact_ehs

Caption: Disposal workflow for research chemicals.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Anenta. (2025, September 15). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Hazclear. (n.d.). PPE for Handling Chemicals. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • FooDB. (2015, July 20). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Retrieved from [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]

  • Johns Hopkins University. (2017, August 2). Incompatible chemicals in waste containers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 1,4-, 1,3- and 1,2-thiazine. Retrieved from [Link]

  • MDPI. (2023). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-dihydro-2h-1,4-thiazin-5-yl)ethanone. Retrieved from [Link]

Sources

Mastering the Safe Handling of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive heterocyclic compounds such as 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our goal is to empower you with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, a member of the thiazine class of heterocyclic compounds, presents a significant health and safety challenge in the laboratory setting. According to available safety data, this compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: It is harmful if swallowed (H302).[1]

  • Corrosivity: It is capable of causing severe skin burns and serious eye damage (H314).[1]

The "Danger" signal word associated with this chemical underscores the need for stringent adherence to safety protocols.[1] The corrosive nature of this compound necessitates a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationsRationale for Use with 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone
Eye and Face Protection Chemical safety goggles and a full-face shield.The high risk of severe eye damage from splashes of this corrosive compound necessitates the dual protection of goggles to seal the eye area and a face shield to protect the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin burns upon contact, gloves made of a material demonstrated to be resistant to corrosive chemicals are essential. Double gloving is recommended to provide an additional barrier and to allow for safe removal of the outer glove if contamination occurs.
Body Protection Chemical-resistant laboratory coat or apron worn over a long-sleeved shirt and long pants.A chemical-resistant lab coat or apron provides a critical barrier against splashes and spills, protecting the underlying clothing and skin from contact with the corrosive material.
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects the feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.While the vapor pressure of this compound may be low, working in a fume hood is a critical engineering control to prevent inhalation of any potential aerosols or vapors, especially when handling larger quantities or during heating.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.

Pre-Handling Checklist:
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly review the SDS for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a valid inspection date.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before donning.

  • Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability: Ensure a spill kit appropriate for corrosive materials is readily available.

Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).

  • Working in a Fume Hood: Conduct all manipulations of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone inside a certified chemical fume hood.

  • Careful Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashes.

  • Container Management: Keep containers of the chemical closed when not in use.

  • Avoid Incompatible Materials: Be aware of any incompatible materials that could lead to a hazardous reaction. While specific incompatibility data for this compound is limited, as a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Post-Handling Decontamination: After handling is complete, decontaminate the work area thoroughly.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is essential.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with the following steps. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: If not already wearing it, don the full complement of PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.

  • Neutralize (if applicable and safe to do so): For corrosive spills, neutralization may be an option. However, this should only be attempted by trained personnel with the appropriate neutralizing agents.

  • Absorb the Spill: Apply absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning materials, must be disposed of as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

The proper disposal of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone and any associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, including unused product, reaction byproducts, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: PPE Selection and Use

To further clarify the decision-making process for PPE selection and the procedural flow for handling this hazardous chemical, the following workflow diagram is provided.

PPE_Workflow Workflow for Handling 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase sds Review Safety Data Sheet (SDS) ppe_check Inspect Personal Protective Equipment (PPE) sds->ppe_check hood_check Verify Fume Hood Functionality ppe_check->hood_check emergency_prep Locate Emergency Equipment hood_check->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle Handle Chemical with Care fume_hood->handle decontaminate Decontaminate Work Area handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_collection Collect all Contaminated Waste doff_ppe->waste_collection label_waste Label Hazardous Waste Container waste_collection->label_waste store_waste Store Waste in Designated Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: A flowchart illustrating the key steps for the safe handling of 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, from preparation to disposal.

By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.